N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 89070-55-3
VCID: VC15904200
InChI: InChI=1S/C18H16N2O/c1-13-3-6-15(7-4-13)19-12-16-8-5-14-11-17(21-2)9-10-18(14)20-16/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline

CAS No.: 89070-55-3

Cat. No.: VC15904200

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline - 89070-55-3

Specification

CAS No. 89070-55-3
Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name 1-(6-methoxyquinolin-2-yl)-N-(4-methylphenyl)methanimine
Standard InChI InChI=1S/C18H16N2O/c1-13-3-6-15(7-4-13)19-12-16-8-5-14-11-17(21-2)9-10-18(14)20-16/h3-12H,1-2H3
Standard InChI Key HBBMVOYLQUNHNR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC

Introduction

N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline is a compound classified as a Schiff base, formed through the condensation reaction of an amine and an aldehyde or ketone. This compound features a quinoline moiety linked to an aniline structure via a methylene bridge. The presence of the methoxy group at the 6-position of the quinoline ring enhances its chemical properties and potential biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities and Potential Applications

Quinoline derivatives, including N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline, are known for their diverse biological activities. These compounds have been explored for their potential in various therapeutic areas, including antimicrobial and anticancer applications. The quinoline moiety is particularly noted for its ability to interact with biological targets, which can lead to significant pharmacological effects.

Biological ActivityDescriptionRelevance to N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline
Antimicrobial ActivityQuinoline derivatives often exhibit strong antimicrobial propertiesThe methoxy group may enhance interactions with microbial targets
Anticancer ActivityQuinoline-based compounds have shown promise in cancer treatmentThe aniline linkage could influence anticancer efficacy

Future Research Directions

Further research on N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline should focus on its detailed synthesis, biological activity profiling, and structure-activity relationship studies. Understanding how the methoxy group and the aniline linkage influence its pharmacological properties will be crucial for optimizing its therapeutic potential.

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